

# An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

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## Compound of Interest

**Compound Name:** Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

**Cat. No.:** B112421

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**. This compound is a key intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document summarizes its known physicochemical properties and outlines a plausible, though currently hypothetical, synthetic route. Detailed theoretical experimental protocols are provided to guide researchers in its preparation. The guide is intended for professionals in the fields of chemical research and drug development who are interested in utilizing this compound as a building block for novel therapeutics.

## Chemical Structure and Properties

**Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** is a bifunctional molecule featuring a piperidine core. The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis that can be readily removed under specific conditions. The 4-position of the piperidine ring is substituted with a chlorosulfonyl group, a reactive functional group that can readily undergo nucleophilic substitution reactions.

This dual functionality makes it a valuable synthon for introducing the piperidine sulfonyl moiety into more complex molecules.

Below is a table summarizing the key computed physicochemical properties of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**.<sup>[1]</sup>

Property	Value
Molecular Formula	C13H16ClNO4S
Molecular Weight	317.79 g/mol
IUPAC Name	benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
CAS Number	287953-54-2
XLogP3	2.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	4
Exact Mass	317.0488569 g/mol
Monoisotopic Mass	317.0488569 g/mol
Topological Polar Surface Area	72.1 Å <sup>2</sup>
Heavy Atom Count	20
Complexity	420

## Potential Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties, including its three-dimensional nature which can lead to improved binding affinity and selectivity for biological targets. The introduction of a sulfonyl chloride group in **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** provides a reactive handle for the synthesis of sulfonamides, a class of

compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.

This compound can serve as a crucial building block for:

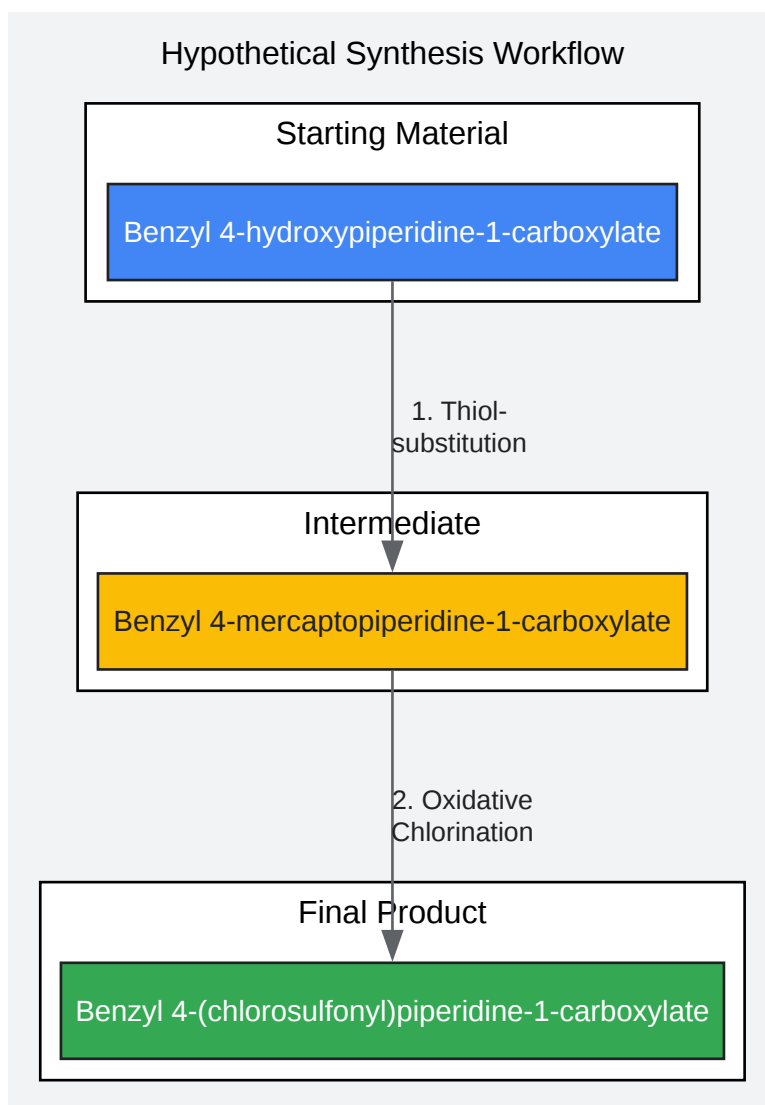
- **Synthesis of Novel Sulfonamide Derivatives:** The chlorosulfonyl group can be reacted with a wide variety of primary and secondary amines to generate a library of piperidine-based sulfonamides for screening against various therapeutic targets.
- **Development of Enzyme Inhibitors:** The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including those targeting carbonic anhydrases and proteases.
- **Probing Structure-Activity Relationships (SAR):** The well-defined structure of this intermediate allows for systematic modifications of the piperidine and benzyl moieties to explore and optimize the biological activity of the resulting compounds.

While specific signaling pathways involving this exact molecule are not yet detailed in the public domain, its structural components suggest potential interactions with targets that recognize sulfonamide and piperidine motifs.

## Proposed Synthesis Pathway (Hypothetical)

As of the date of this publication, a detailed experimental protocol for the synthesis of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** is not readily available in peer-reviewed literature. Therefore, a plausible multi-step synthetic route is proposed here based on established organic chemistry principles and analogous transformations. This proposed pathway should be considered a theoretical guide and would require experimental validation and optimization.

The proposed synthesis starts from the commercially available Benzyl 4-hydroxypiperidine-1-carboxylate and proceeds through a two-step sequence involving a substitution reaction to introduce a thiol group, followed by an oxidative chlorination.



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A proposed two-step synthesis of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**.

## Detailed Experimental Protocols (Hypothetical)

### Step 1: Synthesis of Benzyl 4-mercaptopiperidine-1-carboxylate (Intermediate)

This step involves the conversion of the hydroxyl group to a thiol group. A common method for this transformation is the Mitsunobu reaction with thioacetic acid followed by hydrolysis.

- Materials:
  - Benzyl 4-hydroxypiperidine-1-carboxylate

- Triphenylphosphine (PPh<sub>3</sub>)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Thioacetic acid
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Procedure:
  - To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise.
  - Stir the mixture at 0 °C for 15 minutes, then add thioacetic acid (1.2 eq) dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, concentrate the reaction mixture under reduced pressure.
  - Dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water.
  - Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the thioacetate.

- Neutralize the reaction mixture with 1 M HCl.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with saturated aqueous NaHCO<sub>3</sub> solution and brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-mercaptopiperidine-1-carboxylate.

#### Step 2: Synthesis of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** (Final Product)

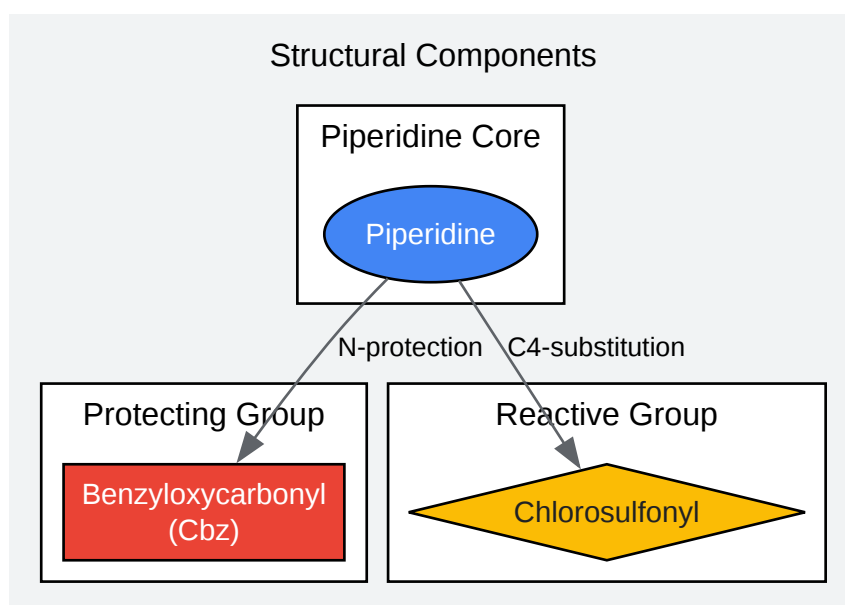
This step involves the oxidative chlorination of the thiol intermediate to the corresponding sulfonyl chloride.

- Materials:
  - Benzyl 4-mercaptopiperidine-1-carboxylate
  - Acetic acid
  - Water
  - Chlorine gas or N-Chlorosuccinimide (NCS)
  - Ice
  - Dichloromethane (DCM)
  - Saturated aqueous sodium bisulfite (NaHSO<sub>3</sub>) solution
  - Brine
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Procedure:
  - Dissolve Benzyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in a mixture of acetic acid and water at 0 °C.

- Bubble chlorine gas through the solution for 1-2 hours, maintaining the temperature at 0-5 °C. Alternatively, N-Chlorosuccinimide (NCS) can be used as the chlorinating agent.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by pouring it into ice-water.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and wash with cold water, saturated aqueous sodium bisulfite solution (to remove excess chlorine), and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**.
- Further purification may be achieved by recrystallization or column chromatography if necessary.

## Visualization of the Core Structure

The following diagram illustrates the key components of the **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** structure.



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Key functional components of the target molecule.

## Safety and Handling

**Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** is expected to be a corrosive and moisture-sensitive compound due to the presence of the sulfonyl chloride group. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

## Conclusion

**Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of piperidine-containing sulfonamides. While a validated synthetic protocol is not yet published, the hypothetical route outlined in this guide provides a solid starting point for its laboratory preparation. Further research into the synthesis and applications of this compound is warranted and is expected to yield novel therapeutic agents.

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## References

- 1. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C<sub>13</sub>H<sub>16</sub>ClNO<sub>4</sub>S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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